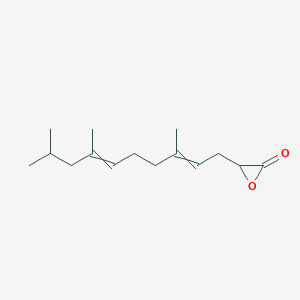
Agn-PC-0jsz0N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
The preparation of Agn-PC-0jsz0N involves several synthetic routes and reaction conditions. One common method for synthesizing similar compounds, such as silver nanoparticles, involves using hydrogen peroxide as a reducing agent. In this method, silver (I) nitrate is used as a silver precursor, aqueous ammonia as a pH adjustor, and polyvinyl pyrrolidone as a dispersant . The reaction conditions, including the concentration of polyvinyl pyrrolidone, reaction temperature, and pH, significantly influence the size and uniformity of the nanoparticles. This method is environmentally friendly and produces nanoparticles with uniform shapes under optimized conditions.
Analyse Des Réactions Chimiques
Agn-PC-0jsz0N undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, silver nitrate, and ammonia . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of silver ions in the presence of hydrogen peroxide and ammonia results in the formation of silver nanoparticles.
Applications De Recherche Scientifique
Agn-PC-0jsz0N has a wide range of scientific research applications. In chemistry, it is used in the synthesis of silver nanoparticles, which have applications in optoelectronics, flexible electronics, and transparent conductive materials . In biology and medicine, silver nanoparticles exhibit antibacterial properties and are used in infection treatments, wound healing, and drug delivery systems . Additionally, this compound is used in industrial applications, such as electromagnetic shielding and sensors .
Mécanisme D'action
The mechanism of action of Agn-PC-0jsz0N involves its interaction with molecular targets and pathways. For instance, silver nanoparticles exert their antibacterial effects by interacting with bacterial cell membranes, leading to cell membrane disruption and the release of silver ions, which further inhibit bacterial growth . The exact molecular targets and pathways involved in these interactions are still under investigation, but they are believed to involve oxidative stress and the generation of reactive oxygen species.
Comparaison Avec Des Composés Similaires
Agn-PC-0jsz0N can be compared with other similar compounds, such as Agn-PC-0jrxgp and AgN5 . AgN5, for example, is a pentazolate complex that holds promise as a high-energy density material for explosive or propulsion applications . Compared to these compounds, this compound is unique in its specific applications in optoelectronics, flexible electronics, and biomedical fields. The differences in their chemical structures and properties highlight the versatility and potential of this compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
56817-98-2 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
3-(3,7,9-trimethyldeca-2,6-dienyl)oxiran-2-one |
InChI |
InChI=1S/C15H24O2/c1-11(2)10-13(4)7-5-6-12(3)8-9-14-15(16)17-14/h7-8,11,14H,5-6,9-10H2,1-4H3 |
Clé InChI |
NLGGJCYNOGWSAE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=CCCC(=CCC1C(=O)O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





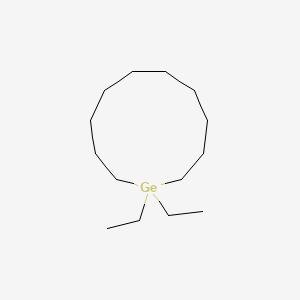

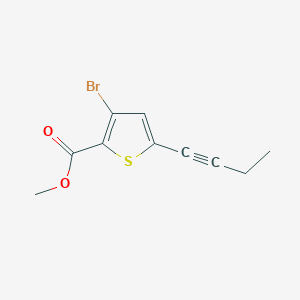
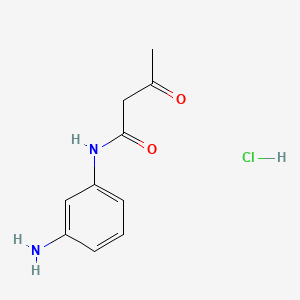


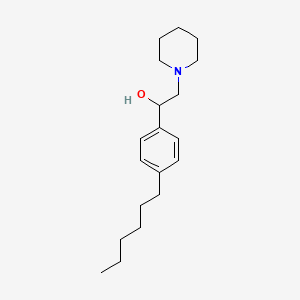
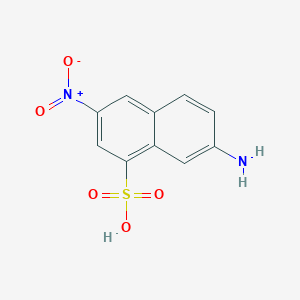

![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13953660.png)
![Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl-](/img/structure/B13953668.png)
